molecular formula C11H8ClN3O B3355069 5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole CAS No. 61689-21-2

5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole

Cat. No.: B3355069
CAS No.: 61689-21-2
M. Wt: 233.65 g/mol
InChI Key: IGIAFZUNOUJHJP-UHFFFAOYSA-N
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Description

5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole is a heterocyclic compound that features a unique combination of a benzo[c]isoxazole core with a 1-methyl-1H-imidazol-2-yl substituent at the 3-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free conditions can enhance the efficiency and sustainability of the production process .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole is unique due to the presence of both the chlorine atom and the 1-methyl-1H-imidazol-2-yl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

5-chloro-3-(1-methylimidazol-2-yl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-15-5-4-13-11(15)10-8-6-7(12)2-3-9(8)14-16-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIAFZUNOUJHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=C3C=C(C=CC3=NO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493094
Record name 5-Chloro-3-(1-methyl-1H-imidazol-2-yl)-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61689-21-2
Record name 5-Chloro-3-(1-methyl-1H-imidazol-2-yl)-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole
Reactant of Route 2
5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole
Reactant of Route 3
5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole
Reactant of Route 4
5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole
Reactant of Route 5
5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole
Reactant of Route 6
5-Chloro-3-(1-methyl-1H-imidazol-2-yl)benzo[c]isoxazole

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